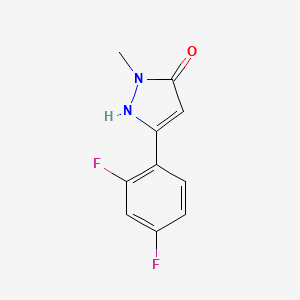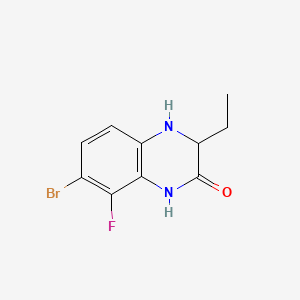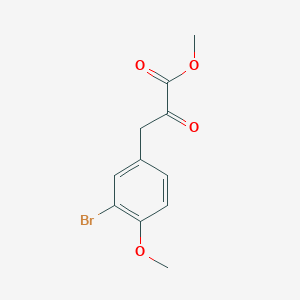![molecular formula C11H18O4 B13682269 9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13682269.png)
9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[45]decan-8-one is a chemical compound with the molecular formula C10H18O4 This compound is part of the spiroketal family, characterized by a spiro-connected cyclic ketal structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one typically involves the reaction of 2,2-dimethyl-1,3-propanediol with 1,4-cyclohexanedione under acidic conditions. The reaction proceeds through a ketalization process, forming the spiroketal structure. The reaction conditions often include the use of a strong acid catalyst, such as p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or distillation are used to obtain the compound in high purity.
化学反应分析
Types of Reactions
9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 9-(Carboxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one.
Reduction: Formation of 9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spiroketal-based pharmaceuticals.
Industry: Utilized as an intermediate in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the spiroketal structure provides stability and rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one: Similar structure but without the hydroxymethyl group, leading to different chemical properties and reactivity.
Uniqueness
9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for functionalization. This makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C11H18O4 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
9-(hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C11H18O4/c1-10(2)7-11(14-3-4-15-11)5-8(6-12)9(10)13/h8,12H,3-7H2,1-2H3 |
InChI 键 |
HGEVVGKIZZDZMU-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2(CC(C1=O)CO)OCCO2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13682191.png)

![3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13682217.png)
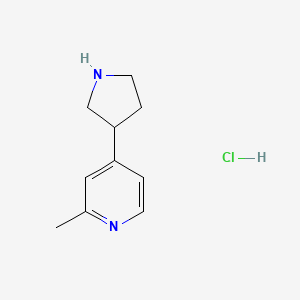
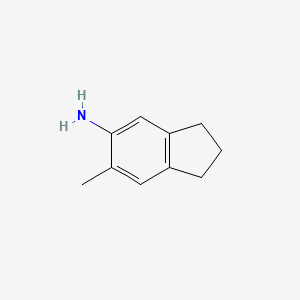
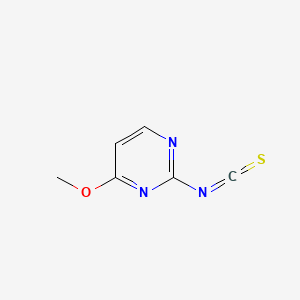
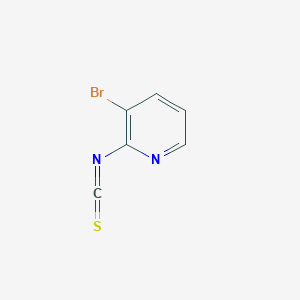
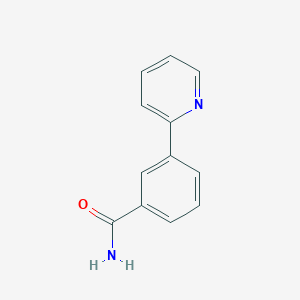
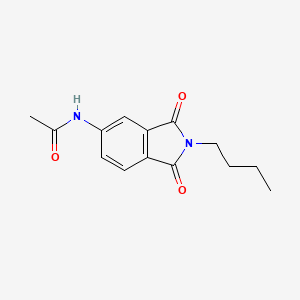
![3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13682236.png)
![1-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682239.png)
